

An In-depth Technical Guide to 2-Amino-4-bromobenzonitrile

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Compound of Interest

Compound Name: 2-Amino-4-bromobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **2-Amino-4-bromobenzonitrile**, a key building block in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates data from closely related isomers to provide a broader context and reasonable estimations.

Core Chemical Properties

2-Amino-4-bromobenzonitrile is an aromatic compound featuring an amine group and a nitrile group, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.^[1]

Structural and General Information

Property	Value	Source
IUPAC Name	2-Amino-4-bromobenzonitrile	N/A
Molecular Formula	C ₇ H ₅ BrN ₂	[1]
Molecular Weight	197.03 g/mol	[1]
CAS Number	304858-65-9	[1]
Canonical SMILES	C1=CC(=C(C(=C1)Br)N)C#N	[2]

Physical Properties

Specific experimental data for the melting and boiling points of **2-Amino-4-bromobenzonitrile** are not readily available in the reviewed literature. However, data from its isomers can provide an estimate. For instance, 2-Amino-3-bromobenzonitrile has a reported boiling point of 289.5°C at 760 mmHg.[3] The non-aminated analog, 4-bromobenzonitrile, has a melting point of 110-115 °C and a boiling point of 235-237 °C.[4][5]

Regarding solubility, while specific data for **2-Amino-4-bromobenzonitrile** is unavailable, related compounds like 4-bromobenzonitrile are very slightly soluble in water but soluble in organic solvents such as alcohol and ether.[5] It is reasonable to expect similar solubility behavior for **2-Amino-4-bromobenzonitrile**.

Spectroscopic Data

Detailed experimental spectra for **2-Amino-4-bromobenzonitrile** are not available in the public domain. Spectroscopic data for related isomers are presented below for comparative purposes.

Data Type	Compound	Key Features
¹ H NMR	2-Amino-3-bromobenzonitrile (Predicted)	(300.132 MHz, DMSO) δ 7.69 (dd, J=7.8, 1.4 Hz, 1H), 7.50 (dd, J=7.8, 1.4 Hz, 1H), 6.59 (t, J=7.8 Hz, 1H), 6.03 (bs, 2H)
¹³ C NMR	4-Bromobenzonitrile	Data available, but specific shifts not detailed in search results.
IR Spectroscopy	4-Bromobenzonitrile	Data available, but specific peak assignments not detailed in search results.
Mass Spectrometry	4-Bromobenzonitrile	Data available, but specific fragmentation patterns not detailed in search results.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-Amino-4-bromobenzonitrile** was not found, a general and plausible synthetic route can be devised based on established organic chemistry reactions for the synthesis of similar aminobenzonitriles. A common approach involves the reduction of a nitro group to an amine.

Generalized Synthesis of 2-Amino-4-bromobenzonitrile

A potential synthetic pathway starts from 4-bromo-2-nitrobenzonitrile. The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl_2) in the presence of a strong acid like hydrochloric acid (HCl), or through catalytic hydrogenation.

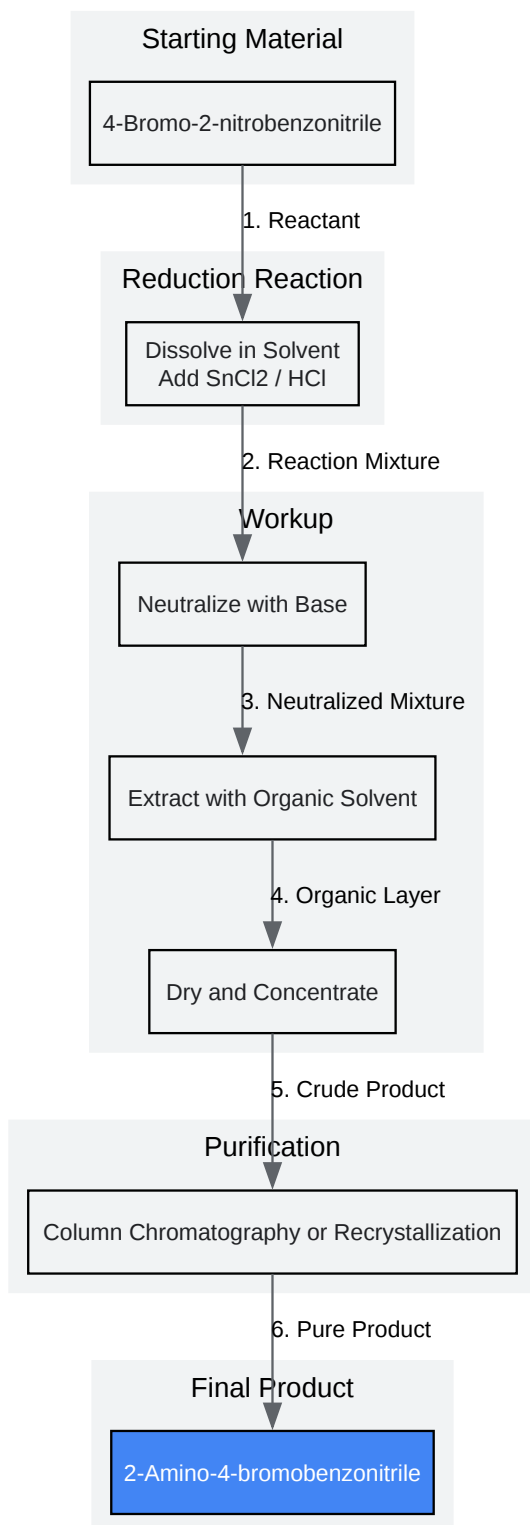
Reaction:



General Procedure (Reduction using SnCl_2):

- Dissolve 4-bromo-2-nitrobenzonitrile in a suitable solvent, such as ethanol or ethyl acetate.
- Add a solution of tin(II) chloride in concentrated hydrochloric acid to the reaction mixture, typically at a controlled temperature (e.g., 0-10 °C).
- Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure **2-Amino-4-bromobenzonitrile**.

Generalized Synthesis of 2-Amino-4-bromobenzonitrile

[Click to download full resolution via product page](#)Caption: Generalized workflow for the synthesis of **2-Amino-4-bromobenzonitrile**.

Reactivity and Potential Applications

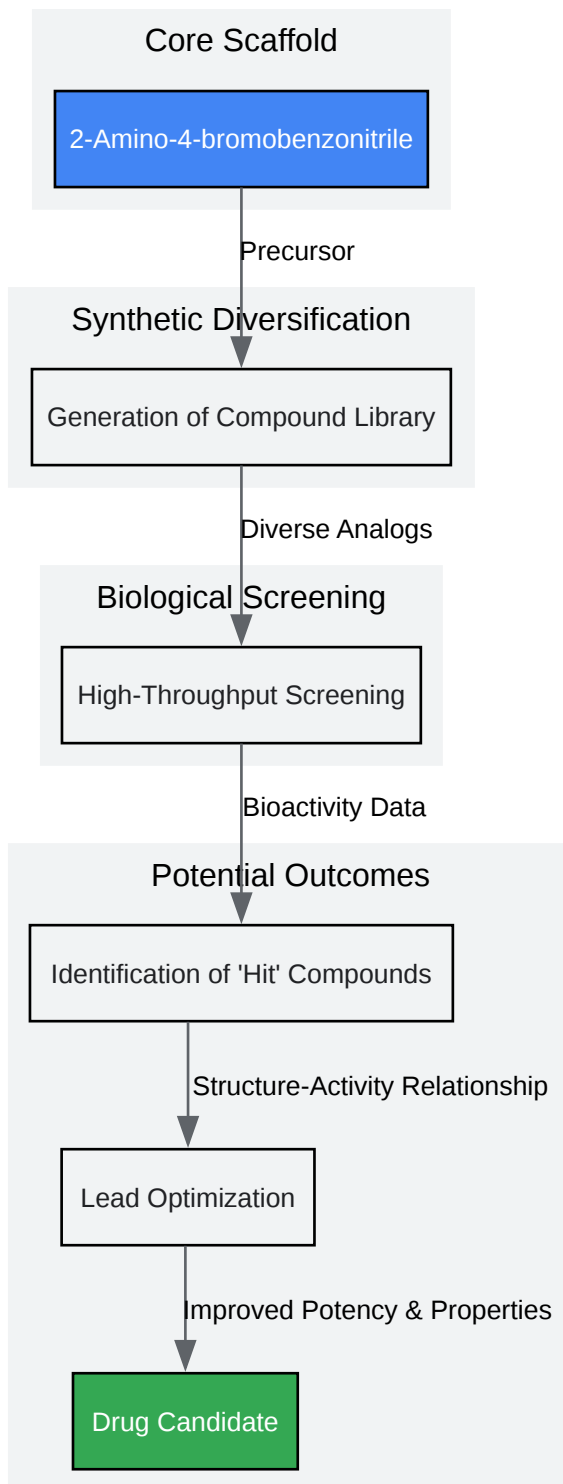
The presence of the amino and nitrile groups, along with the bromine atom, makes **2-Amino-4-bromobenzonitrile** a versatile building block. The amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.^{[6][7]} The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The bromine atom allows for participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.

Given its structural motifs, **2-Amino-4-bromobenzonitrile** is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature detailing the biological activity or the involvement of **2-Amino-4-bromobenzonitrile** in any signaling pathways. However, the nitrile group is a known pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The overall structure of **2-Amino-4-bromobenzonitrile** makes it a candidate for screening in drug discovery programs, particularly for targets where substituted aminobenzonitrile scaffolds have shown activity.

Conceptual Role in Drug Discovery

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Caption: Conceptual workflow of **2-Amino-4-bromobenzonitrile** in a drug discovery context.

Safety and Handling

Specific safety data for **2-Amino-4-bromobenzonitrile** is limited. However, related aminobenzonitriles and brominated aromatic compounds should be handled with care. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier.

Disclaimer: This document is intended for informational purposes for a professional audience and is based on publicly available data. The absence of specific experimental data for **2-Amino-4-bromobenzonitrile** necessitates the use of data from related compounds for estimation, which should be used with caution. All laboratory work should be conducted with appropriate safety precautions.

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